Galmic
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Overview
Description
Galmic is a nonpeptide agonist that selectively targets galanin receptors. Galanin is a neuropeptide involved in various physiological processes, including modulation of pain, feeding behavior, and cognitive functions. This compound has been studied for its potential therapeutic effects in conditions such as epilepsy, depression, and pain management .
Preparation Methods
The synthesis of Galmic involves several key steps:
Synthesis of Oxazole Precursors: The initial step involves the preparation of oxazole precursors.
Coupling of Building Blocks: These precursors are then coupled into a linear trimer.
Macrolactamization Reaction: The final step involves a macrolactamization reaction to form the cyclic structure of this compound.
Reactions are typically performed under an argon atmosphere, and the chemical shifts are referenced to deuterated solvents .
Chemical Reactions Analysis
Galmic undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a tool to study the structure and function of galanin receptors.
Biology: Helps in understanding the role of galanin in physiological processes.
Medicine: Investigated for its potential therapeutic effects in epilepsy, depression, and pain management.
Industry: Potential applications in the development of new pharmaceuticals targeting galanin receptors.
Mechanism of Action
Galmic exerts its effects by selectively binding to galanin receptors, particularly the GalR1 receptor. This binding inhibits the release of neurotransmitters involved in pain and seizure pathways. The molecular targets include G protein-coupled receptors, and the pathways involved are related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
Galmic is unique compared to other galanin receptor agonists due to its nonpeptide structure and selective affinity for the GalR1 receptor. Similar compounds include:
Galnon: Another nonpeptide galanin receptor agonist with broader receptor affinity.
Spirocoumaranon: A nonpeptide antagonist of the galanin receptor.
2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepin-1,1,4,4-tetroxide: Another nonpeptide antagonist
This compound’s selectivity for the GalR1 receptor and its nonpeptide structure make it a valuable tool for studying galanin receptor functions and potential therapeutic applications.
Properties
Molecular Formula |
C51H60N10O11 |
---|---|
Molecular Weight |
989.1 g/mol |
IUPAC Name |
methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C51H60N10O11/c1-26-36-41(64)61-51(6,45(68)55-38-32-21-13-11-19-30(32)31-20-12-14-22-33(31)38)48-58-37(28(3)72-48)40(63)60-50(5,44(67)54-34(42(65)69-7)23-15-16-24-52)47-57-35(27(2)71-47)39(62)59-49(4,46(56-36)70-26)43(66)53-25-29-17-9-8-10-18-29/h11-14,19-22,29,34,38H,8-10,15-18,23-25,52H2,1-7H3,(H,53,66)(H,54,67)(H,55,68)(H,59,62)(H,60,63)(H,61,64)/t34-,49-,50-,51-/m0/s1 |
InChI Key |
DOHGPSDHRIKTDB-KBAHWNQNSA-N |
Isomeric SMILES |
CC1=C2C(=O)N[C@@](C3=NC(=C(O3)C)C(=O)N[C@@](C4=NC(=C(O4)C)C(=O)N[C@@](C(=N2)O1)(C)C(=O)NCC5CCCCC5)(C)C(=O)N[C@@H](CCCCN)C(=O)OC)(C)C(=O)NC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=C(O3)C)C(=O)NC(C4=NC(=C(O4)C)C(=O)NC(C(=N2)O1)(C)C(=O)NCC5CCCCC5)(C)C(=O)NC(CCCCN)C(=O)OC)(C)C(=O)NC6C7=CC=CC=C7C8=CC=CC=C68 |
Synonyms |
galmic |
Origin of Product |
United States |
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